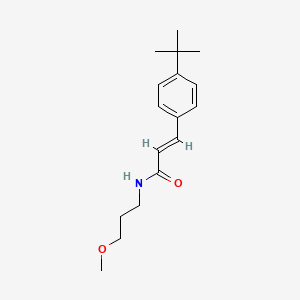
3-(4-tert-butylphenyl)-N-(3-methoxypropyl)acrylamide
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-(3-methoxypropyl)acrylamide, commonly known as TBA, is a synthetic compound that has been widely used in scientific research. This compound is a white crystalline solid that is soluble in organic solvents. TBA has been found to have various biochemical and physiological effects, making it a valuable tool in research.
Wirkmechanismus
The mechanism of action of TBA involves the covalent modification of the target protein or enzyme. TBA contains an electrophilic acrylamide group that reacts with the nucleophilic residues of the target protein, leading to the formation of a covalent bond. This covalent modification can result in the inhibition of the target protein or enzyme, leading to the desired biochemical or physiological effect.
Biochemical and Physiological Effects:
TBA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. TBA has also been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, TBA has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TBA in lab experiments is its potency and selectivity. TBA has been found to be a highly potent inhibitor of various enzymes and proteins, making it a valuable tool in research. Additionally, TBA has been shown to exhibit selectivity towards certain target proteins or enzymes, allowing for the specific inhibition of a desired target.
However, there are also limitations to the use of TBA in lab experiments. One limitation is the potential for off-target effects. TBA may also react with other nucleophilic residues in the cell, leading to unintended covalent modifications. Additionally, TBA may have limited solubility in aqueous solutions, making it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of TBA in scientific research. One potential application is in the development of novel cancer therapeutics. TBA has been shown to have potent anti-cancer activity, and further research may lead to the development of new cancer drugs based on TBA.
Another potential area of research is in the development of anti-inflammatory drugs. TBA has been shown to have anti-inflammatory properties, and further research may lead to the development of new drugs for the treatment of inflammatory diseases.
Conclusion:
In conclusion, TBA is a valuable tool in scientific research due to its ability to inhibit the activity of various enzymes and proteins. TBA has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for cancer and inflammatory diseases. While there are limitations to the use of TBA in lab experiments, its potency and selectivity make it a valuable tool for researchers. Future research may lead to the development of new drugs based on TBA for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
TBA has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been found to be a potent inhibitor of the proteasome, a large protein complex responsible for the degradation of intracellular proteins. TBA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-methoxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)15-9-6-14(7-10-15)8-11-16(19)18-12-5-13-20-4/h6-11H,5,12-13H2,1-4H3,(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCDCIOKZHNPMQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(3-methoxypropyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)


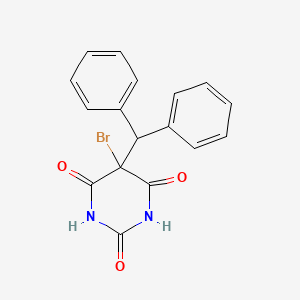
![4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4677638.png)
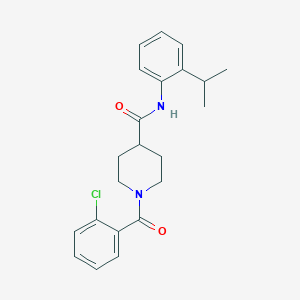
![N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4677646.png)
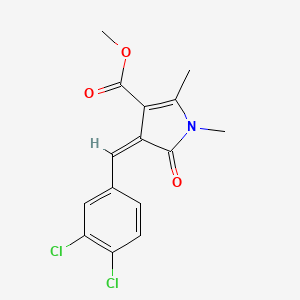
![3-(3-chlorophenyl)-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4677661.png)

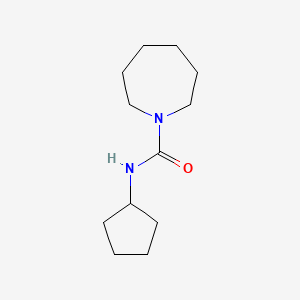
![N-(4-chlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4677690.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4677693.png)
![3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4677694.png)